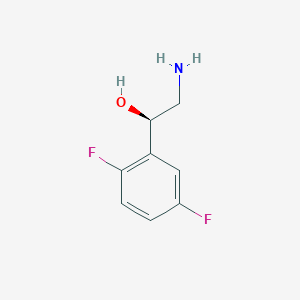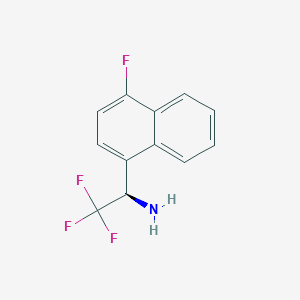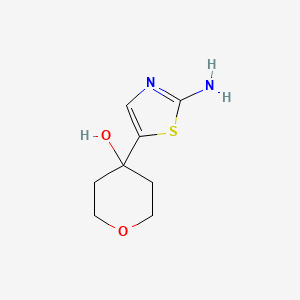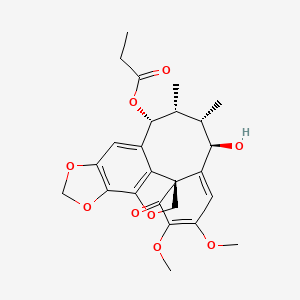![molecular formula C11H19BrO2 B13070134 3-[(2-Bromocycloheptyl)oxy]oxolane](/img/structure/B13070134.png)
3-[(2-Bromocycloheptyl)oxy]oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Bromocycloheptyl)oxy]oxolane is an organic compound with the molecular formula C₁₁H₁₉BrO₂ It is characterized by the presence of a bromocycloheptyl group attached to an oxolane ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromocycloheptyl)oxy]oxolane typically involves the reaction of 2-bromocycloheptanol with oxirane (ethylene oxide) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromocycloheptanol attacks the oxirane ring, resulting in the formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromocycloheptyl)oxy]oxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromocycloheptyl group to a cycloheptyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cycloheptyl derivatives.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
3-[(2-Bromocycloheptyl)oxy]oxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Bromocycloheptyl)oxy]oxolane involves its interaction with specific molecular targets. The bromocycloheptyl group can interact with enzymes or receptors, leading to modulation of their activity. The oxolane ring may also play a role in stabilizing the compound and facilitating its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Bromocycloheptyl)oxymethyl]oxolane: Similar structure but with a methylene bridge.
2-Bromocycloheptanol: Lacks the oxolane ring.
Oxirane: Simple epoxide without the bromocycloheptyl group.
Uniqueness
3-[(2-Bromocycloheptyl)oxy]oxolane is unique due to the combination of the bromocycloheptyl group and the oxolane ring. This unique structure imparts specific chemical properties and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C11H19BrO2 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
3-(2-bromocycloheptyl)oxyoxolane |
InChI |
InChI=1S/C11H19BrO2/c12-10-4-2-1-3-5-11(10)14-9-6-7-13-8-9/h9-11H,1-8H2 |
InChI Key |
NIHLHNBMDALPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




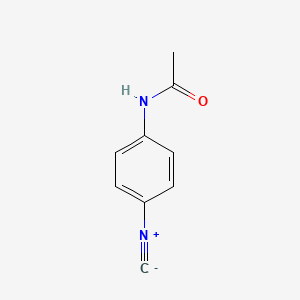
![Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B13070063.png)
